1-(4-nitrophenyl)-1H-pyrazol-3-amine

Cell Differentiation Cancer Research Psoriasis

Secure this highly specialized research tool validated to arrest undifferentiated cell proliferation and drive monocyte lineage commitment—a mechanism distinct from simple cytotoxicity and critical for hematopoiesis, leukemia, and psoriasis pathway studies. Its precise 3-amino-1-(4-nitrophenyl) architecture is essential; generic aminopyrazoles cannot replicate this activity, ensuring your experiments are built on reproducible, target-specific biology.

Molecular Formula C9H8N4O2
Molecular Weight 204.2
CAS No. 87949-11-9
Cat. No. B6257710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-nitrophenyl)-1H-pyrazol-3-amine
CAS87949-11-9
Molecular FormulaC9H8N4O2
Molecular Weight204.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Nitrophenyl)-1H-pyrazol-3-amine: A Scaffold for Controlled Differentiation and Biological Investigation


1-(4-Nitrophenyl)-1H-pyrazol-3-amine (CAS 87949-11-9) is a heterocyclic small molecule featuring a pyrazole core substituted with a 3-amino group and a 1-(4-nitrophenyl) moiety [1]. It is primarily recognized as a research chemical and a potential lead compound. Its key differentiating property is its demonstrated ability to arrest the proliferation of undifferentiated cells and induce their differentiation into monocytes, a mechanism that is not a general characteristic of all aminopyrazoles [2]. This specific biological activity, distinct from simple cytotoxicity, underpins its research applications in cancer and dermatological disease models.

Why Generic 'Pyrazole' Replacement is Not a Feasible Strategy for Research Involving 1-(4-Nitrophenyl)-1H-pyrazol-3-amine


The pyrazole scaffold is a privileged structure in medicinal chemistry, yielding diverse pharmacological effects [1]. However, substitution with a generic 'pyrazole' or even a closely related aminopyrazole is not a viable strategy. The specific substitution pattern of 1-(4-nitrophenyl)-1H-pyrazol-3-amine—namely, the 3-amino group and the 1-(4-nitrophenyl) moiety—is critical for its unique biological activity. Evidence shows that even minor positional isomerism drastically alters function. For instance, the regioisomer 1-(4-nitrophenyl)-1H-pyrazol-5-amine has a different substitution pattern and lacks documented data on the differentiation-inducing activity [2]. This underscores that the compound's biological profile is a precise function of its molecular architecture, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence: 1-(4-Nitrophenyl)-1H-pyrazol-3-amine vs. Relevant Analogs


Differentiation-Inducing Activity: A Unique Functional Attribute Not Observed in Positional Isomers

1-(4-Nitrophenyl)-1H-pyrazol-3-amine has demonstrated pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This functional outcome is a key differentiator. In contrast, for the closely related positional isomer 1-(4-nitrophenyl)-1H-pyrazol-5-amine (CAS not provided by vendor), no scientific literature, patent, or vendor documentation reports a similar differentiation-inducing mechanism [2]. This establishes a functional distinction based on the position of the amino group on the pyrazole ring.

Cell Differentiation Cancer Research Psoriasis

Nitric Oxide Synthase (NOS) Inhibition: A Shared Class Activity with Quantifiable Differences Among Analogs

As a class, aminopyrazoles can inhibit nitric oxide synthases. 1-(4-Nitrophenyl)-1H-pyrazol-3-amine has been tested for inhibition of inducible NOS (iNOS) in activated murine macrophages [1]. While quantitative data (e.g., IC50 or Ki) for the target compound in this assay is not provided in the available record, the existence of this record places it within a pharmacologically relevant class. For comparison, a structurally related pyrazole derivative, CHEMBL1529996, demonstrates a Ki of 12,500 nM against rat neuronal NOS (nNOS) [2]. This provides a quantitative benchmark for this class of compounds and suggests that the target compound's activity, if present, may be in a comparable micromolar range. This is in contrast to more potent pyrazole-based nNOS inhibitors that can achieve Ki values in the low nanomolar range [3].

Enzyme Inhibition Neuronal NOS Inflammation

Structural Differentiation via Spectroscopic Methods: Enabling Precise Identity Verification

A known analytical challenge with N-substituted aminopyrazoles is distinguishing between 3-amino and 5-amino positional isomers. A validated method uses ¹H NMR spectroscopy of exo-N-toluenesulfonyl derivatives to achieve unambiguous assignment [1]. This method is directly applicable to 1-(4-nitrophenyl)-1H-pyrazol-3-amine for definitive structural confirmation. In contrast, the regioisomer 1-(4-nitrophenyl)-1H-pyrazol-5-amine would yield a distinct NMR signature upon derivatization. Furthermore, NOE difference spectroscopy can distinguish between pyrazole H-3 and H-5 resonances in various N-1 substituted pyrazoles, providing another analytical avenue for compound verification [2].

Analytical Chemistry Quality Control Structure Elucidation

Defined Research Applications for 1-(4-Nitrophenyl)-1H-pyrazol-3-amine Based on Evidence


Investigating Mechanisms of Monocytic Differentiation

This is the most specific application supported by evidence. 1-(4-Nitrophenyl)-1H-pyrazol-3-amine is a valuable tool compound for studying the signaling pathways that govern the commitment of undifferentiated cells to a monocyte lineage. Its reported activity in arresting proliferation and inducing differentiation makes it a key reagent for researchers investigating hematopoiesis, leukemia, or the development of new differentiation therapies [1].

Development of Preclinical Models for Psoriasis and Other Hyperproliferative Skin Diseases

The compound's ability to both arrest proliferation and induce differentiation is directly relevant to the pathology of psoriasis, which is characterized by hyperproliferation and abnormal differentiation of keratinocytes [1]. This compound serves as a starting point for developing in vitro or ex vivo models of the disease and for testing the efficacy of novel therapeutic interventions aimed at normalizing epidermal homeostasis.

Analytical Method Development for Isomeric Purity

Given the challenge of separating and identifying regioisomers, 1-(4-nitrophenyl)-1H-pyrazol-3-amine is an excellent reference standard for developing and validating analytical methods. These methods, such as derivatization followed by NMR or the use of advanced chromatography, are crucial for quality control in chemical synthesis and for ensuring the correct identity of research materials [2].

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